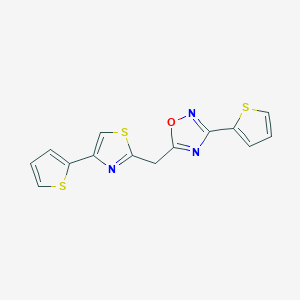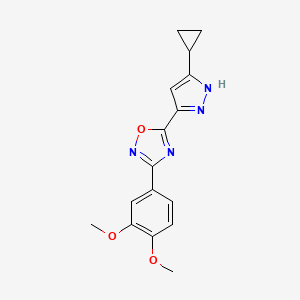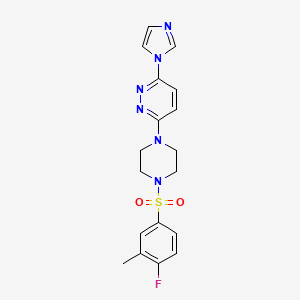
3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a heterocyclic compound with potential applications in scientific research. This compound has a unique structure that makes it an interesting target for synthesis and study.
作用机制
The exact mechanism of action of 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to cell death. Additionally, it may exert its anti-inflammatory and antioxidant effects through the inhibition of pro-inflammatory enzymes and the scavenging of reactive oxygen species.
Biochemical and Physiological Effects
Studies have shown that 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has a low toxicity profile in vitro. However, more research is needed to determine its potential toxicity in vivo. Additionally, this compound has been shown to have moderate cytotoxicity against cancer cells, indicating its potential as an anticancer agent. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of using 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole in lab experiments is its unique structure, which may allow for the development of new drugs with improved efficacy and safety profiles. Additionally, its antimicrobial, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of several diseases. However, a limitation of using this compound in lab experiments is its relatively low yield and the complexity of its synthesis method, which may make it difficult to scale up production for commercial use.
未来方向
There are several future directions for research on 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole. One direction is to further investigate its potential as an antimicrobial, anti-inflammatory, and antioxidant agent in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity. Another direction is to explore the potential of this compound as an anticancer agent, as preliminary studies have shown promising results. Finally, the development of new synthesis methods with higher yields and improved scalability may allow for the commercialization of this compound for use in drug development.
合成方法
The synthesis of 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole involves the reaction of 2-(thiophen-2-yl)acetonitrile with thiosemicarbazide and potassium hydroxide to form 4-(thiophen-2-yl)-1,3-thiazol-2-amine. This intermediate is then reacted with ethyl chloroacetate and sodium hydroxide to form 4-(thiophen-2-yl)-2-(2-oxoethyl)-1,3-thiazol-3-ium chloride. Finally, the oxadiazole ring is formed by the reaction of the thiazolium salt with sodium azide and copper(I) iodide. The yield of this synthesis method is reported to be around 50%.
科学研究应用
3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have antimicrobial activity against several strains of bacteria and fungi. Additionally, it has been reported to have anti-inflammatory and antioxidant properties. These properties make it a potential candidate for the development of new drugs to treat infectious diseases and inflammatory conditions.
属性
IUPAC Name |
3-thiophen-2-yl-5-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3OS3/c1-3-10(19-5-1)9-8-21-13(15-9)7-12-16-14(17-18-12)11-4-2-6-20-11/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPJSKWVNNLXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-ethyl-N-(3-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2900728.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2900729.png)
![N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2900730.png)
![2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B2900733.png)
![1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone](/img/structure/B2900736.png)

![N-[4-(1-aminoethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2900741.png)


![N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide](/img/structure/B2900744.png)
![N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2900745.png)
![7-[(4-bromophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2900747.png)